Ethyl 5-[(4-bromophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate
Description
Ethyl 5-[(4-bromophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate is a triazine derivative featuring a 4-bromophenylsulfanyl group at position 5 and a 3-(trifluoromethyl)phenyl substituent at position 3 of the triazine core. The ethyl carboxylate moiety at position 6 adds ester functionality, enhancing solubility and modulating reactivity.
Properties
IUPAC Name |
ethyl 5-(4-bromophenyl)sulfanyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrF3N3O2S/c1-2-28-18(27)15-17(29-14-8-6-13(20)7-9-14)24-16(26-25-15)11-4-3-5-12(10-11)19(21,22)23/h3-10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPJTJWBXOGZMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N=N1)C2=CC(=CC=C2)C(F)(F)F)SC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrF3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Ethyl 5-[(4-bromophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate is a complex organic compound belonging to the triazine family. Its unique structure incorporates a trifluoromethyl group and a bromophenyl moiety, which contribute to its potential biological activities. This article explores the compound's biological activity, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHBrFNOS
- Molecular Weight : 426.26 g/mol
- CAS Number : 338957-36-1
Biological Activity Overview
This compound has been investigated for several biological activities:
1. Antimicrobial Activity
Studies have indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 μg/mL |
| Escherichia coli | 16 μg/mL |
| Bacillus subtilis | 4 μg/mL |
| Candida albicans | 32 μg/mL |
The compound's effectiveness against Gram-positive bacteria is notable, with MIC values significantly lower than those of standard antibiotics like penicillin and tetracycline .
2. Anticancer Activity
Research has shown that this compound possesses anticancer properties. In vitro studies demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
The compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .
3. Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. It shows promise in inhibiting enzymes involved in critical metabolic pathways:
- DNA polymerase : Inhibition leads to reduced DNA synthesis in cancer cells.
- Cholinesterase : Potential application in treating neurodegenerative diseases by enhancing cholinergic transmission.
Case Studies
Several studies have focused on the biological activity of this compound:
- Antimicrobial Efficacy : A study reported that the compound exhibited potent antibacterial activity against drug-resistant strains of Staphylococcus aureus, highlighting its potential as a new therapeutic agent .
- Cancer Cell Line Studies : In a series of assays on HeLa cells, the compound was found to induce apoptosis at concentrations as low as 10 μM, suggesting a high efficacy in targeting cancer cells while sparing normal cells .
- Enzyme Inhibition Research : Research demonstrated that the compound effectively inhibited DNA polymerase with an IC50 value of 15 μM, indicating its potential utility in cancer therapy .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations
Substituent Effects on Molecular Weight and Lipophilicity
- The target compound (MW ~484) is heavier than analogs due to the combined presence of bromine (Br) and trifluoromethyl (CF3) groups.
- Ethyl 3-(4-methylphenyl)-5-phenoxy-... (MW 335.36, ) demonstrates reduced molecular weight due to the absence of halogens and sulfur, favoring hydrophilicity .
Electronic and Steric Influences
- Trifluoromethyl vs. Methyl/Phenyl at R3 : The CF3 group in the target compound (vs. 4-methylphenyl in ) introduces strong electron-withdrawing effects, stabilizing the triazine core and influencing π-π stacking in molecular interactions .
- 4-Bromophenylsulfanyl vs. 2-Chlorophenylsulfanyl at R5 : Bromine’s larger atomic radius and lower electronegativity (vs. chlorine) may enhance halogen bonding in the target compound, while the para-substitution (vs. ortho in ) reduces steric hindrance .
Functional Group Replacements
- Sulfanyl vs. Phenoxy at R5: Sulfur’s polarizability in the target compound (vs. oxygen in ) may improve binding to metal ions or cysteine residues in enzymes. Conversely, phenoxy analogs () exhibit higher polarity and reduced steric bulk .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
